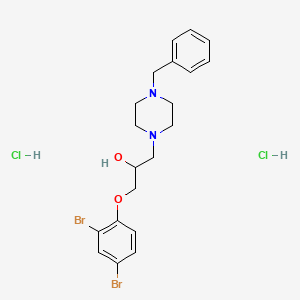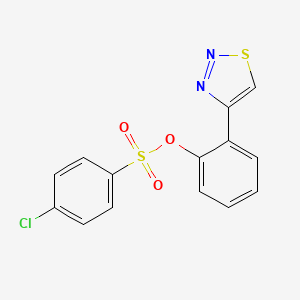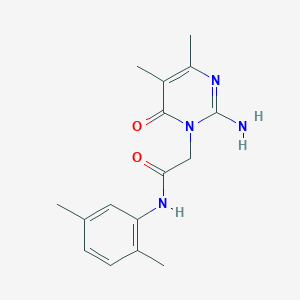
1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol dihydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have biochemical and physiological effects on the body. In
Applications De Recherche Scientifique
Biological Activity and Synthesis
This compound belongs to a class of chemicals synthesized for their potential biological activities. A study by Gevorgyan et al. (2017) explored the synthesis of similar compounds, demonstrating that these derivatives possess anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. The research outlines the chemical synthesis processes and highlights the potential therapeutic applications of these compounds, including their biological properties, which are crucial in the development of new medications targeting specific receptors or biological pathways (Gevorgyan et al., 2017).
Structural Analysis and Drug Design
Another study focused on the structural analysis and binding mechanism of a similar arylpiperazine derivative, which showed bioactivity against α1A-adrenoceptor. This research, conducted by Xu et al. (2016), utilized techniques like TDDFT calculations, X-ray crystallography, and molecular docking to understand the compound's interaction with the receptor. Such studies are essential for the rational design of drugs that can selectively target specific receptors, leading to the development of more effective and selective therapeutic agents (Xu et al., 2016).
Development of Antidepressants
Martínez-Esparza et al. (2001) investigated 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives for their dual action at 5-HT1A serotonin receptors and the serotonin transporter, proposing a new class of antidepressants. By designing and synthesizing these derivatives, the study aimed at achieving rapid enhancement in serotoninergic neurotransmission, which could potentially lead to more efficacious treatment for depression. Such research underscores the importance of chemical synthesis in developing novel pharmacological profiles for treating complex conditions like depression (Martínez-Esparza et al., 2001).
Antimicrobial Activity
Mandala et al. (2013) focused on synthesizing novel compounds with significant antibacterial and antifungal activities. This research highlights the application of chemical compounds in combating microbial infections, providing a basis for developing new antimicrobial agents. The study's findings contribute to the broader field of medicinal chemistry, where the synthesis of novel compounds plays a critical role in discovering new therapeutic agents for various microbial diseases (Mandala et al., 2013).
Toxicity and Cytotoxicity Studies
Research by Pelizaro et al. (2019) evaluated the toxic effects of certain compounds in various biological models. These studies are crucial for assessing the safety profile of new chemical entities before their therapeutic application. Understanding the acute toxicity and cytotoxicity of compounds is essential in the early stages of drug development, ensuring that only safe and effective compounds progress to clinical trials (Pelizaro et al., 2019).
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2N2O2.2ClH/c21-17-6-7-20(19(22)12-17)26-15-18(25)14-24-10-8-23(9-11-24)13-16-4-2-1-3-5-16;;/h1-7,12,18,25H,8-11,13-15H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZOIPLZTRDDHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=C(C=C(C=C3)Br)Br)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Br2Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-ethoxy-6-ethyl-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384459.png)
![(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)(thiazol-4-yl)methanone](/img/structure/B2384460.png)
![3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2384462.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2384465.png)


![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2384469.png)
![N-(2-(furan-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384470.png)
![Methyl 5-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2384472.png)
![Ethyl 2-(2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2384474.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2384477.png)

